

# Toxicological Profile of Enolicam Sodium: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Enolicam sodium*

Cat. No.: *B1260865*

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Disclaimer: As of late 2025, publicly accessible, in-depth toxicological data specifically for **enolicam sodium** is limited. This guide provides a comprehensive toxicological profile of piroxicam, a structurally and mechanistically similar non-steroidal anti-inflammatory drug (NSAID) from the oxicam class. This information is intended to serve as a surrogate to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential toxicological characteristics of an enolicam derivative. The toxicological profile of **enolicam sodium** may differ, and specific testing is required for a definitive assessment.

## Executive Summary

This technical guide outlines the toxicological profile of piroxicam, an NSAID that, like **enolicam sodium**, functions through the inhibition of cyclooxygenase (COX) enzymes. The following sections detail findings on acute, sub-acute, and chronic toxicity, genotoxicity, reproductive and developmental toxicity, carcinogenicity, and local tolerance. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

## Mechanism of Action and Toxicological Relevance

Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.<sup>[1]</sup> The toxicological effects of piroxicam are often

linked to its mechanism of action, particularly the inhibition of COX-1, which is crucial for gastrointestinal mucosal protection and platelet function.[\[2\]](#)

Figure 1: Mechanism of Action of Piroxicam.

## Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Table 1: Acute Toxicity of Piroxicam

Species	Route of Administration	LD50	Reference
Mouse	Oral	360 mg/kg	<a href="#">[3]</a>
Rat	Oral	270 mg/kg	<a href="#">[3]</a>
Dog	Oral	60 mg/kg	<a href="#">[3]</a>

### Experimental Protocol: Acute Oral Toxicity Study in Rodents

A standardized acute oral toxicity study, as typically conducted, would follow a protocol similar to this:

Figure 2: Workflow for an Acute Oral Toxicity Study.

## Sub-acute and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure.

Table 2: Sub-acute and Chronic Toxicity Findings for Piroxicam

Species	Duration	Route	Dose Levels	Key Findings	Reference
Dog	373 days	Oral	1.0 mg/kg/day	Gastrointestinal and renal toxicity, including emesis, diarrhea, ulceration, and renal papillary necrosis.	<a href="#">[3]</a>
Rat	13 weeks	Oral	Not specified	Consistent with known effects of NSAIDs, including gastrointestinal toxicity.	<a href="#">[4]</a>
Mouse	21-28 weeks	Diet	60 ppm in a high-fat diet	Lethal effects, suggesting magnification of toxicity with a high-fat diet.	<a href="#">[5]</a>

### Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

A 90-day study is a standard for sub-chronic toxicity assessment.

Figure 3: Protocol for a 90-Day Oral Toxicity Study.

## Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity Profile of Piroxicam

Assay	Test System	Concentration/ Dose	Result	Reference
Chromosomal Aberrations	Human peripheral lymphocytes (in vitro)	High concentrations	Weakly positive	[6]
Micronucleus Test	Human peripheral lymphocytes (in vitro)	High concentrations (0.94, 1.88, 3.75 µg/mL)	Positive	[6]
Sister Chromatid Exchange	Human lymphocytes (in vitro)	Therapeutic dosages	Negative	[7]

#### Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test is a common method for detecting chromosomal damage.

Figure 4: Workflow of an In Vitro Micronucleus Assay.

## Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects on sexual function, fertility, and development of the offspring.

Table 4: Reproductive and Developmental Toxicity of Piroxicam

Study Type	Species	Doses	Key Findings	Reference
Teratology	Rat, Rabbit	2, 5, 10 mg/kg/day	No drug-related embryotoxicity or teratogenicity.	[8]
Female Fertility	Rat	2, 5, 10 mg/kg/day	Affects parturition and causes progressive toxicity in lactating females.	[8]
Post-natal Toxicity	Rat	2, 5, 10 mg/kg/day	Increased incidence of stillbirth and delayed parturition.	[9]

#### Experimental Protocol: Teratology Study (Segment II)

This study design assesses the potential for a substance to cause birth defects.

Figure 5: Protocol for a Teratology Study.

## Carcinogenicity

Carcinogenicity studies are long-term studies designed to evaluate the tumor-forming potential of a substance.

Table 5: Carcinogenicity of Piroxicam

Species	Diet Concentration	Duration	Findings	Reference
Rat (F344)	25, 50, 75, 150 ppm	40 weeks post-carcinogen	Dose-dependent inhibition of azoxymethane-induced colon tumor incidence.	[10]

It is important to note that while some studies show a chemopreventive effect of piroxicam in certain cancer models, this does not preclude the possibility of carcinogenicity under different conditions.[11]

## Local Tolerance

Local tolerance studies assess the effects of a substance at the site of administration.

Table 6: Local Tolerance of Piroxicam

Formulation	Application	Findings	Reference
0.5% Gel	Topical	Well-tolerated, with mild or moderate local skin reactions reported in a small percentage of patients.	[12]
20 mg Suppositories	Rectal	Well-tolerated, with local adverse events in a minority of patients.	[13]

### Experimental Protocol: Dermal Irritation Study

A typical protocol to assess dermal irritation is outlined below.

Figure 6: Workflow for a Dermal Irritation Study.

## Conclusion

The toxicological profile of piroxicam, a representative oxicam NSAID, reveals a spectrum of effects primarily related to its mechanism of action. The main target organs for toxicity are the gastrointestinal tract and the kidneys.[3] While genotoxicity is observed at high concentrations in vitro, the overall profile from long-term studies does not suggest a carcinogenic potential in the models studied.[6][10] Reproductive toxicity is characterized by effects on parturition and post-natal development, consistent with other NSAIDs.[8][9] Local tolerance is generally good for topical and suppository formulations.[12][13]

This comprehensive overview of the toxicological profile of piroxicam provides a valuable reference for understanding the potential hazards of **enolicam sodium** and for guiding future non-clinical safety assessments. However, it is imperative to conduct specific toxicological studies on **enolicam sodium** to establish its definitive safety profile.

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